molecular formula C18H12ClF3N6O B2904969 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892745-81-2

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2904969
CAS RN: 892745-81-2
M. Wt: 420.78
InChI Key: PKKLHBSMCINMCG-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a chloro group, an oxadiazole ring, and a triazole ring. These functional groups could potentially give the compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a phenyl ring with a trifluoromethyl group and a chloro group, an oxadiazole ring, and a triazole ring. These rings are likely to be planar, and the presence of nitrogen in the rings suggests that the compound could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The trifluoromethyl group, for example, is known to be quite stable but can undergo certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, while the presence of the oxadiazole and triazole rings could allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to "1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" involves complex chemical reactions to form new compounds with potential biological activities. For example, the creation of novel 1,2,4-triazole derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines has been reported, leading to compounds with antimicrobial activities (Bektaş et al., 2007). Additionally, the photochemistry of fluorinated heterocyclic compounds has been explored as an expedient route for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, highlighting the role of photoreactivity in creating target fluorinated structures (Pace et al., 2004).

Biological Activities

Research has also focused on identifying the biological activities of these compounds, including antimicrobial and anticancer properties. For instance, some synthesized compounds have shown significant antimicrobial activity, suggesting their potential as novel antimicrobial agents (Hermann et al., 2021). Another study discovered and evaluated the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents, revealing their activity against several cancer cell lines and identifying molecular targets (Zhang et al., 2005).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, for example, it could be further studied as a potential drug .

properties

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N6O/c1-9-4-2-3-5-11(9)16-24-17(29-26-16)14-15(23)28(27-25-14)10-6-7-12(13(19)8-10)18(20,21)22/h2-8H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKLHBSMCINMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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